molecular formula C11H16N2O B2629626 3-(Cyclohexyloxy)-6-methylpyridazine CAS No. 2097873-37-3

3-(Cyclohexyloxy)-6-methylpyridazine

Cat. No.: B2629626
CAS No.: 2097873-37-3
M. Wt: 192.262
InChI Key: YUNADZCXLZHLHY-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-6-methylpyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the cyclohexyloxy group and a methyl group on the pyridazine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-6-methylpyridazine typically involves the reaction of 3-hydroxy-6-methylpyridazine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridazine derivatives with new functional groups.

Scientific Research Applications

3-(Cyclohexyloxy)-6-methylpyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the design of bioactive compounds for pharmaceutical research.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological activities that could be useful in drug development.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-6-methylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyloxy)-pyridazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    6-Methylpyridazine: Lacks the cyclohexyloxy group, which can influence its solubility and interaction with other molecules.

    3-Hydroxy-6-methylpyridazine:

Uniqueness

3-(Cyclohexyloxy)-6-methylpyridazine is unique due to the presence of both the cyclohexyloxy and methyl groups on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the design of new materials and bioactive compounds.

Properties

IUPAC Name

3-cyclohexyloxy-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-7-8-11(13-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNADZCXLZHLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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